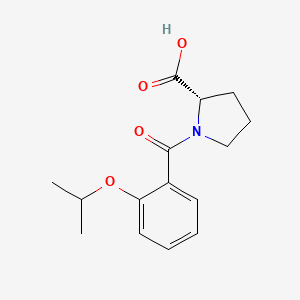

1-(2-Isopropoxybenzoyl)proline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-propan-2-yloxybenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-10(2)20-13-8-4-3-6-11(13)14(17)16-9-5-7-12(16)15(18)19/h3-4,6,8,10,12H,5,7,9H2,1-2H3,(H,18,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZHYBVNHOCPCG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1C(=O)N2CCC[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281182 | |

| Record name | 1-[2-(1-Methylethoxy)benzoyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358674-85-8 | |

| Record name | 1-[2-(1-Methylethoxy)benzoyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358674-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(1-Methylethoxy)benzoyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of 1 2 Isopropoxybenzoyl Proline Catalysis

Proposed Catalytic Cycles

Given that 1-(2-Isopropoxybenzoyl)proline cannot operate via an enamine mechanism, a plausible catalytic pathway involves its action as a chiral Brønsted acid. In this role, the carboxylic acid moiety is the primary site of catalytic activity.

A general proposed catalytic cycle for a Brønsted acid-catalyzed reaction, for instance, the activation of an aldehyde electrophile for nucleophilic attack, would proceed as follows:

Protonation: The carboxylic acid of this compound donates a proton to an electrophilic substrate, such as the carbonyl oxygen of an aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, activating it towards nucleophilic attack.

Nucleophilic Addition: A nucleophile attacks the activated carbonyl carbon. The catalyst, now in its conjugate base form (carboxylate), remains associated with the reactants through non-covalent interactions, primarily hydrogen bonding. This association within a chiral pocket helps to control the stereochemical outcome of the reaction.

Intermediate Formation: A transient, chiral intermediate is formed, stabilized by the catalyst's carboxylate group through hydrogen bonding.

Deprotonation and Product Release: The intermediate is protonated by a proton source from the medium (or in some cases, the incoming nucleophile) to yield the final product and regenerate the protonated catalyst. The product is then released, allowing the catalyst to enter a new cycle.

This cycle is distinct from the enamine cycle of L-proline, which involves covalent bond formation between the catalyst and one of the substrates.

Transition State Models in Proline-Catalyzed Reactions

The seminal transition state models for L-proline catalysis, such as the Houk-List model for aldol (B89426) reactions, are predicated on a covalent enamine intermediate and a stereodetermining C-C bond formation step involving a six-membered, chair-like transition state. These models are not relevant for this compound.

For a reaction catalyzed by this compound acting as a Brønsted acid, the transition state would be stabilized by a network of non-covalent interactions. The key features of such a transition state model would include:

Bifunctional Activation: The catalyst's carboxylic acid group would activate the electrophile (e.g., an aldehyde) via hydrogen bonding, while the carboxylate formed after proton transfer could simultaneously orient the nucleophile.

Steric Shielding: The bulky 2-isopropoxybenzoyl group on the nitrogen atom provides a defined chiral environment. In the transition state, this group would create significant steric hindrance, directing the incoming nucleophile to attack the electrophile from the less hindered face, thereby controlling the enantioselectivity.

Rigid Conformation: The pyrrolidine (B122466) ring's rigid structure, combined with the planar amide bond, restricts conformational flexibility. This pre-organization helps to minimize the entropic penalty of forming a highly ordered transition state, thus accelerating the reaction.

| Model Feature | L-Proline (Enamine Catalysis) | This compound (Brønsted Acid Catalysis) |

| Catalyst-Substrate Interaction | Covalent (Enamine) | Non-covalent (Hydrogen Bonding) |

| Activating Group | Secondary Amine | Carboxylic Acid |

| Key Transition State | Zimmerman-Traxler like (chair) | Acyclic, stabilized by H-bonds |

| Source of Stereocontrol | Steric hindrance from carboxylate | Steric hindrance from N-acyl group |

Role of Hydrogen Bonding in Transition State Stabilization

In the context of Brønsted acid catalysis by this compound, hydrogen bonding is the paramount interaction for both catalysis and stereochemical control. Unlike in L-proline catalysis where hydrogen bonding from the carboxylic acid stabilizes a transition state involving a covalently bound enamine acs.org, here it is the primary mode of interaction with the substrate.

The crucial roles of hydrogen bonding are:

Electrophile Activation: A strong hydrogen bond between the catalyst's carboxylic acid proton and the electrophile (e.g., the oxygen of a carbonyl group) lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.

Transition State Organization: In the transition state, the catalyst's carboxylate group can form one or more hydrogen bonds with both the electrophile and the nucleophile. This creates a highly organized, compact assembly. This organization is critical for lowering the activation energy and for transmitting the chiral information from the catalyst to the product.

Stabilization of Developing Charge: During the nucleophilic attack, a negative charge often develops on the electrophile (e.g., forming an alkoxide). The hydrogen bond from the catalyst can effectively stabilize this developing charge, thereby lowering the energy of the transition state.

The 2-isopropoxybenzoyl substituent, while primarily providing steric bulk, may also influence the acidity of the carboxylic acid proton through electronic effects, thereby modulating the strength of these crucial hydrogen bonds.

Experimental Techniques for Mechanistic Investigation

Investigating the proposed Brønsted acid catalytic mechanism of this compound would involve a suite of modern physical organic chemistry techniques. These methods are designed to probe reaction kinetics, identify key intermediates, and characterize transition states.

Key Experimental Approaches:

Kinetic Studies:

Reaction Rate Orders: Determining the reaction order with respect to the catalyst, electrophile, and nucleophile can provide insight into the composition of the rate-determining transition state. A first-order dependence on the catalyst would be consistent with the proposed mechanism.

Non-linear Effects (NLE): Analyzing the relationship between the enantiomeric excess of the catalyst and the product can reveal whether the active catalyst is a monomeric or aggregated species. The absence of a strong NLE would suggest a monomeric catalyst is involved in the transition state.

Spectroscopic Analysis:

NMR Spectroscopy: In situ NMR studies can be used to observe the interaction between the catalyst and substrates. Changes in the chemical shift of the carboxylic acid proton upon addition of the electrophile could provide direct evidence of hydrogen bonding and substrate activation.

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is a powerful tool for detecting non-covalently bound intermediates, such as a catalyst-substrate complex, which would be expected in a Brønsted acid mechanism.

Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound with modified electronic and steric properties (e.g., changing the substituent on the benzoyl ring or altering the ester group) can help to elucidate the role of different parts of the catalyst molecule.

Computational Modeling (DFT): Density Functional Theory calculations are invaluable for mapping the potential energy surface of the reaction. They can be used to calculate the structures and energies of proposed transition states and intermediates, providing theoretical support for a proposed mechanism and rationalizing the observed stereoselectivity.

Lack of Publicly Available Research Data on this compound for Stereochemical Applications

Following a comprehensive search of publicly accessible scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the chemical compound This compound within the context of stereochemical control and chiral induction. The detailed investigation sought to find information pertaining to its enantioselectivity in catalytic processes, its application as a chiral auxiliary, factors influencing its stereocontrol, and any related asymmetric amplification phenomena.

Despite extensive queries targeting these specific areas, the search yielded no scholarly articles, patents, or detailed experimental studies that would provide the scientifically accurate and thorough information required to construct an article based on the requested outline. The available literature focuses broadly on L-proline and other common derivatives as organocatalysts and chiral auxiliaries, but does not extend to the specific properties and applications of the 1-(2-Isopropoxybenzoyl) derivative.

Consequently, it is not possible to generate an article with detailed research findings, data tables, and in-depth analysis on the following topics for This compound :

Stereochemical Control and Chiral Induction in Reactions Involving 1 2 Isopropoxybenzoyl Proline

Asymmetric Amplification Phenomena

Without primary or secondary research sources detailing the performance and characteristics of this specific compound in asymmetric synthesis, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, the generation of the requested article focusing solely on the chemical compound “1-(2-Isopropoxybenzoyl)proline” cannot be completed at this time due to the absence of relevant data in the public domain.

Conformational Analysis and Molecular Dynamics of 1 2 Isopropoxybenzoyl Proline

Proline Ring Conformations

The five-membered pyrrolidine (B122466) ring of the proline moiety in 1-(2-Isopropoxybenzoyl)proline is not planar but exists in two primary, non-planar conformations known as puckers. This puckering arises from the displacement of either the Cγ or Cβ carbon atom from the plane formed by the other ring atoms. The most common and energetically significant puckers involve the Cγ carbon, leading to two distinct envelope conformations: Cγ-endo and Cγ-exo. nih.gov

The nomenclature of these puckers describes the position of the Cγ atom relative to the plane of the ring and in relation to the exocyclic carbonyl group of the proline backbone.

Cγ-endo (Down Pucker): The Cγ atom is displaced on the same side as the carbonyl group. nih.gov This conformation is associated with positive values of the χ1 dihedral angle (N-Cα-Cβ-Cγ). researchgate.net

Cγ-exo (Up Pucker): The Cγ atom is displaced on the opposite side of the carbonyl group. nih.gov This conformation corresponds to negative values of the χ1 dihedral angle. researchgate.net

The energy barrier for interconversion between these two puckers is relatively low, typically in the range of 2-5 kcal/mol, allowing for rapid transitions between the states at room temperature. nih.gov The preferred pucker can be influenced by substituents on the ring through both steric and stereoelectronic effects. nih.govpnas.org While this compound is unsubstituted on the ring itself, the bulky N-acyl group can influence the puckering equilibrium. The Cγ-endo pucker is often associated with more extended conformations, whereas the Cγ-exo pucker is linked to more compact structures like the polyproline II (PPII) helix. nih.gov

| Pucker Conformation | Alternative Name | Typical χ1 Dihedral Angle | Cγ Position Relative to Carbonyl |

|---|---|---|---|

| Cγ-endo | Down | Positive (e.g., ~+30°) | Toward (same side) |

| Cγ-exo | Up | Negative (e.g., ~-30°) | Away (opposite side) |

Cis-Trans Isomerism of N-Acyl Proline Amide Bonds

A defining characteristic of N-acyl proline derivatives, including this compound, is the rotational isomerism around the amide bond formed between the isopropoxybenzoyl group and the proline nitrogen. This bond, specifically the C-N bond, has partial double-bond character, restricting free rotation and leading to two distinct planar conformations: cis and trans. nih.gov These isomers are defined by the omega (ω) dihedral angle.

Trans Isomer: The Cα atoms of the proline and the preceding residue (in this case, the carbonyl carbon of the benzoyl group) are on opposite sides of the amide bond, corresponding to an ω angle of approximately 180°. nih.gov

Cis Isomer: The Cα atoms are on the same side of the amide bond, with an ω angle of approximately 0°. nih.gov

Unlike other amino acid peptide bonds where the trans form is overwhelmingly favored due to steric hindrance, the cyclic nature of proline reduces the steric clash in the cis form. nih.gov This results in a much smaller energy difference between the cis and trans states, allowing for a significant population of both isomers at equilibrium. The energy barrier for cis-trans interconversion is high, around 20 kcal/mol, which makes the exchange a slow process, often observable on the NMR timescale. nih.govbiorxiv.org

The equilibrium between the cis and trans isomers is sensitive to the molecular environment. Factors such as solvent polarity, pH, and the nature of the N-acyl group can shift the balance. odinity.comnih.gov Generally, non-polar solvents tend to favor the trans conformation. odinity.com Furthermore, there is a strong correlation between the amide bond state and the ring pucker. Statistical analyses of protein structures have shown that the Cγ-endo (down) pucker is predominantly associated with the cis amide bond, while the Cγ-exo (up) pucker favors the trans state. nih.govnih.gov

| Solvent | Polarity | Typical % cis Isomer (for N-Acetyl-L-Proline) | Favored Conformer |

|---|---|---|---|

| Benzene | Non-polar | ~5-11% | Trans |

| Acetone | Polar Aprotic | ~21-25% | Trans |

| Water (acidic pH) | Polar Protic | ~23-25% | Trans |

| Water (high pH) | Polar Protic | ~52-56% | Cis |

Data based on studies of N-Acetyl-L-Proline, a model for N-acyl proline compounds. odinity.com

Influence of Conformational Preferences on Reactivity and Selectivity

The distinct three-dimensional arrangements of the cis and trans isomers, along with the associated endo and exo ring puckers, lead to different spatial presentations of the molecule's functional groups. This is critical in contexts such as catalysis or molecular recognition, where a precise orientation is required for effective interaction with other molecules.

For instance, the Cγ-exo pucker, which favors the trans amide bond, is associated with the formation of polyproline II (PPII) type helices, which are crucial recognition motifs in many biological systems. nih.govnih.gov Conversely, the Cγ-endo pucker is often found in β-turns. nih.gov By influencing the local geometry, the conformational preferences of the proline moiety can direct the folding of a larger molecular assembly or control the stereochemical outcome of a reaction by dictating the trajectory of an approaching reactant. The bulky 2-isopropoxybenzoyl group likely plays a significant role in this, as its orientation relative to the proline ring in the cis versus trans state creates vastly different steric environments around the molecule.

Molecular Dynamics Simulations in Conformational Sampling

Studying the full conformational landscape of this compound is challenging due to the high energy barrier separating the cis and trans amide isomers. Standard molecular dynamics (MD) simulations, which operate on nanosecond to microsecond timescales, are often insufficient to observe the isomerization event, which can take seconds or minutes to occur. frontiersin.org

To overcome this limitation, enhanced sampling computational techniques are employed. Methods like Gaussian accelerated molecular dynamics (GaMD), metadynamics, and replica exchange molecular dynamics are designed to accelerate the exploration of conformational space. nih.govnih.govcrick.ac.uk GaMD, for example, works by adding a harmonic boost potential to the system's energy surface. unc.edu This effectively "smooths out" the potential energy landscape, lowering the barriers between different conformational states and allowing for more frequent transitions between the cis and trans forms within computationally accessible timescales. nsf.govnih.gov

These advanced simulations provide several key insights:

Free Energy Profiles: They can be used to construct a free-energy profile of the cis-trans isomerization, quantifying the relative stability of the two states and the height of the energy barrier between them. nih.gov

Conformational Ensembles: They generate a more complete ensemble of possible structures, including both cis and trans subpopulations and their corresponding ring puckers. crick.ac.uk

Mechanism of Isomerization: They allow researchers to observe the pathway of the isomerization process at an atomic level.

Such simulations are invaluable for understanding how the isopropoxybenzoyl substituent might influence the dynamics and equilibrium of the proline scaffold.

Intramolecular Interactions and Their Role in Conformation

The conformational preferences of this compound are not arbitrary but are stabilized by a delicate balance of intramolecular non-covalent interactions. These forces dictate which ring pucker and amide isomer are most favorable.

Steric Effects: The sheer size of the 2-isopropoxybenzoyl group introduces significant steric hindrance. The steric clash between this group and the proline ring will be different in the cis and trans conformations, playing a major role in determining the equilibrium ratio of the two isomers. pnas.orgwisc.edu

Stereoelectronic Effects: These arise from orbital interactions. A key example in proline derivatives is the n→π* interaction , where the lone pair of electrons (n) on one carbonyl oxygen interacts with the antibonding orbital (π*) of an adjacent carbonyl group. This interaction is highly dependent on geometry and tends to stabilize the trans amide bond, particularly when the proline ring is in the Cγ-exo pucker. nih.govnih.gov

C-H/π Interactions: The aromatic benzoyl ring of the N-acyl group can interact with the C-H bonds of the proline ring. These C-H/π interactions are a type of stabilizing, non-covalent bond where the electron-rich π system of the aromatic ring interacts with the partial positive charge on the hydrogen atoms of the pyrrolidine ring. Such interactions are known to influence the cis-trans equilibrium in aromatic-proline sequences. chemrxiv.orgacs.org

Intramolecular Hydrogen Bonding: Although less common, under certain conditions (e.g., in non-polar solvents), an intramolecular hydrogen bond could form between the carboxylic acid proton and the amide oxygen. bohrium.comresearchgate.net More relevant to this structure, the proline nitrogen itself can act as a hydrogen bond acceptor from nearby donor groups. nih.govacs.org

The final conformational landscape of this compound is a result of the sum of these competing and cooperating interactions, which collectively define its structure and properties.

Theoretical and Computational Chemistry Studies of 1 2 Isopropoxybenzoyl Proline Reactivity

Quantum Mechanical (QM) Calculations for Reaction Pathway and Transition State Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the reactivity of organocatalysts. nih.govresearchgate.net For a catalyst like 1-(2-Isopropoxybenzoyl)proline, QM methods would be employed to map out the potential energy surface of a catalyzed reaction, such as an aldol (B89426) or Michael addition. This involves identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

The process typically begins with geometry optimization of all stationary points on the potential energy surface. Transition state structures, which represent the highest energy point along the reaction pathway, are located and then verified by vibrational frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate confirms a true transition state. nih.gov By calculating the energies of these structures, the activation energy barriers for different potential pathways can be determined, providing insight into the reaction mechanism and kinetics. For instance, in proline-catalyzed aldol reactions, DFT calculations have been used to elucidate the key transition states involved in the enamine mechanism. nih.govresearchgate.net

Table 1: Key Aspects of QM Calculations in Reaction Pathway Analysis

| Aspect | Description |

| Methodology | Primarily Density Functional Theory (DFT) with various functionals (e.g., B3LYP). |

| Objective | To map the potential energy surface of the catalyzed reaction. |

| Key Structures | Reactants, intermediates, transition states, and products. |

| Verification | Vibrational frequency analysis to confirm transition states (one imaginary frequency). |

| Outcome | Determination of reaction pathways and activation energy barriers. |

Elucidation of Stereoselectivity Origins through Computational Modeling

A significant focus of computational studies on proline-based catalysts is to understand and predict the origins of stereoselectivity. nih.govrsc.orgnih.gov For a chiral catalyst such as this compound, computational modeling can reveal why one stereoisomer is formed preferentially over others. This is achieved by calculating the energies of the diastereomeric transition states that lead to the different stereochemical outcomes.

The energy difference between these competing transition states is directly related to the enantiomeric or diastereomeric excess observed experimentally. A lower energy transition state corresponds to the major product isomer. nih.gov These models can analyze subtle non-covalent interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions within the transition state structure, which are crucial in dictating the stereochemical course of the reaction. For example, the Houk-List model for proline catalysis, which has been extensively studied computationally, explains stereoselectivity through the formation of a key hydrogen bond in a chair-like transition state. rsc.orgnih.gov Similar principles could be applied to understand how the 2-isopropoxybenzoyl group in this compound influences the stability of different transition states.

Free Energy Profile Determinations

While QM calculations of electronic energies provide a good starting point, a more accurate description of reaction energetics is obtained by calculating the free energy profile. nih.govnih.gov Free energy includes contributions from enthalpy (related to electronic energy and vibrational, rotational, and translational energies) and entropy. These calculations are crucial for comparing theoretical predictions with experimental results, which are typically conducted at a specific temperature and pressure.

Free energy profiles are constructed by calculating the Gibbs free energy of each stationary point along the reaction pathway. This allows for the determination of the free energy of activation (ΔG‡), which is the key determinant of the reaction rate. For complex reactions with multiple steps, the free energy profile can identify the rate-determining step, which is the step with the highest free energy barrier. nih.gov Computational methods like these are essential for a comprehensive understanding of the catalytic cycle.

Computational Prediction and Design of Proline-Based Organocatalysts

Computational chemistry is not only used to explain the behavior of existing catalysts but also to predict the performance of new, untested catalysts. nih.gov By systematically modifying the structure of a known catalyst in silico, researchers can screen a large number of potential candidates and identify those with improved activity or selectivity.

For this compound, computational methods could be used to explore how modifications to the isopropoxybenzoyl group or the proline ring would affect its catalytic properties. For example, DFT calculations could predict how changing the steric bulk or electronic properties of the substituent would alter the stability of the key transition states, thereby influencing the stereoselectivity of the reaction. This in silico screening approach can significantly accelerate the discovery and development of new and more efficient organocatalysts. nih.gov

Solvent Effects in Computational Studies

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. chemrxiv.orgnih.gov Computational studies must therefore account for solvent effects to provide realistic predictions. There are two main approaches to modeling solvent effects: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.govnih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the QM calculation. nih.gov This method is more computationally demanding but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which can be critical in some reaction mechanisms. The choice of solvent model depends on the specific system and the level of accuracy required. For proline-catalyzed reactions, where hydrogen bonding can play a crucial role, explicit solvent models can be particularly insightful. chemrxiv.orgnih.gov

Ligand Design and Scaffold Modification Strategies for Proline Based Catalysts

Rational Design of Proline Derivatives for Enhanced Catalytic Performance

The rational design of proline-based catalysts involves the strategic modification of the proline core to improve catalytic activity, stereoselectivity, and substrate scope. The performance of a catalyst is governed by a delicate balance of steric and electronic effects, which can be fine-tuned by altering substituents on the pyrrolidine (B122466) ring or the amine nitrogen. nih.govresearchgate.netupenn.edu

In the case of N-acyl proline derivatives like 1-(2-Isopropoxybenzoyl)proline, the substituent on the nitrogen atom is a primary tool for tuning the catalyst's properties. The introduction of an N-benzoyl group fundamentally alters the electronic nature of the proline nitrogen, making it part of an amide. This modification influences the catalyst's conformational preferences and its ability to participate in hydrogen bonding.

The design of the 1-(2-Isopropoxybenzoyl) group exemplifies key principles of catalyst modification:

Steric Hindrance : The bulky benzoyl group itself introduces significant steric hindrance around the catalytic site. The placement of an isopropoxy group at the ortho-position of the phenyl ring further amplifies this steric bulk. This controlled crowding can create a well-defined chiral pocket that dictates the trajectory of approaching substrates, thereby enhancing enantioselectivity in asymmetric reactions. researchgate.netmdpi.com

Electronic Effects : The isopropoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and, consequently, the properties of the amide bond. The interplay between the electron-donating isopropoxy group and the electron-withdrawing carbonyl group can modulate the catalyst's reactivity and interaction with substrates. rsc.org

By systematically varying substituents on the N-acyl group, researchers can create a library of catalysts with tailored properties. For example, replacing the isopropoxy group with electron-withdrawing groups or altering its position on the ring would result in catalysts with different performance profiles, allowing for optimization for specific chemical transformations. rsc.org

Table 1: Influence of N-Acyl Substituents on Proline Catalyst Design

| Feature | Design Principle | Expected Impact on this compound |

|---|---|---|

| Steric Bulk | Creation of a defined chiral pocket to control substrate approach. | The ortho-isopropoxybenzoyl group provides significant steric hindrance, potentially increasing enantioselectivity. |

| Electronic Nature | Modulation of catalyst reactivity and non-covalent interactions. | The electron-donating isopropoxy group can influence the nucleophilicity and hydrogen-bonding capacity of the catalyst. |

| Conformational Rigidity | Locking the catalyst into a preferred conformation to improve stereochemical communication. | The amide bond and bulky aryl group restrict rotation, leading to a more rigid transition state structure. |

Incorporation of Proline into Hybrid Catalysts

To bridge the gap between homogeneous and heterogeneous catalysis, proline and its derivatives are often incorporated into larger, solid-supported systems known as hybrid catalysts. This strategy aims to combine the high efficiency and selectivity of molecular catalysts with the practical advantages of solid catalysts, such as easy separation and recyclability. nih.gov

Two primary methods for creating such hybrid systems are:

Grafting onto Solid Supports : Proline derivatives can be covalently anchored to the surface of inorganic or organic solid supports. Common supports include silica, polystyrene, and magnetic nanoparticles. mdpi.com For a molecule like this compound, this could be achieved by first introducing a reactive functional group (e.g., a vinyl or silane group) onto the benzoyl ring or the C4 position of the proline ring, which can then be used to form a covalent bond with the support material. nih.gov

Integration into Metal-Organic Frameworks (MOFs) : MOFs are crystalline materials composed of metal ions or clusters connected by organic linker molecules. Proline derivatives can be incorporated into MOFs in two ways: either the modified proline itself acts as the organic linker, or it is grafted onto the linkers after the MOF has been synthesized (post-synthetic modification). rsc.orgresearchgate.netresearchgate.net A suitably functionalized this compound could serve as a chiral building block for a catalytically active MOF, creating a well-defined, porous structure with accessible active sites. mdpi.com

These hybrid catalysts often exhibit high stability and can prevent the leaching of the catalytic species into the reaction mixture.

Development of Recyclable Proline-Based Catalysts

The development of recyclable catalysts is a central goal of green and sustainable chemistry. While homogeneous catalysts like this compound are often highly active, their separation from the product mixture can be challenging and costly. Immobilization is the most common strategy to impart recyclability. rsc.org

Building upon the concepts of hybrid catalysts, several approaches have been successfully implemented:

Heterogenization on Supports : As described previously, anchoring the proline catalyst to a solid support allows for simple recovery by filtration or, in the case of magnetic nanoparticles, by using an external magnet. nih.govmdpi.com The catalyst can then be washed and reused in subsequent reaction cycles.

Attachment of Solubility Tags : Another strategy involves attaching a "tag" to the proline derivative that confers specific solubility properties. For instance, attaching a long, lipophilic chain can make the catalyst soluble in nonpolar solvents or fluorous phases, allowing it to be easily separated from products in a polar phase via liquid-liquid extraction. beilstein-journals.orgnih.gov

Homogeneous Recyclable Catalysts : Some systems are designed to remain in the homogeneous phase but are recovered using specialized techniques. For example, a catalyst can be designed to be soluble at reaction temperature but precipitate upon cooling. Another approach involves using magnetic nanoparticles modified with a host molecule (like cyclodextrin) that can non-covalently capture the catalyst for separation and then release it back into the solution for the next run. rsc.org

Proline-Derived Ligands for Metal Complexes in Asymmetric Catalysis

In addition to their role as organocatalysts, proline and its derivatives are highly effective chiral ligands for transition metal complexes used in asymmetric catalysis. The proline scaffold contains both a secondary amine (or amide in N-acyl derivatives) and a carboxylic acid, making it an excellent bidentate N,O-ligand that can chelate to a metal center. chemrxiv.org

When a derivative such as this compound acts as a ligand, the carboxylate oxygen and the pyrrolidine nitrogen typically coordinate to the metal ion. The N-acyl group plays a crucial role in shaping the catalytic environment:

Tuning the Chiral Pocket : The N-(2-isopropoxybenzoyl) group acts as a sterically demanding substituent that creates a well-defined three-dimensional space around the metal. This chiral environment directs the coordination of substrates, leading to high stereoselectivity in reactions such as hydrogenations, cross-couplings, and cycloadditions. mdpi.comcmu.edu

Modifying Electronic Properties : The electronic properties of the N-acyl group influence the Lewis acidity of the coordinated metal center. This can affect the catalyst's activity and selectivity. The design of nonsymmetrical ligands, where steric and electronic properties are carefully balanced, is a powerful strategy in modern catalysis. nih.govresearchgate.net

Proline-derived ligands have been successfully used with a wide range of metals, including palladium, rhodium, copper, and iridium, to catalyze important organic transformations. mdpi.comnih.govnih.gov For example, copper(I) complexes promoted by proline-based ligands are widely used in cross-coupling reactions. nih.govmdpi.com Similarly, palladium(II) complexes with proline ligands have shown catalytic activity in oxidative coupling reactions. mdpi.com The specific structure of the N-substituent, like the 2-isopropoxybenzoyl group, is key to optimizing these metal-based catalytic systems for specific applications.

Supramolecular Assemblies and Material Science Applications of Proline Derivatives

Proline Derivatives in Supramolecular Chemistry

Proline is a distinctive amino acid that is increasingly recognized in supramolecular chemistry for its specific topological properties. nih.gov Its constrained cyclic structure, which limits conformational freedom compared to other amino acids, makes it an excellent candidate for designing predictable molecular and supramolecular scaffolds. nih.govwikipedia.orgsigmaaldrich.com The incorporation of substituents, such as the 2-isopropoxybenzoyl group in 1-(2-Isopropoxybenzoyl)proline, can further modulate the self-assembly behavior by introducing additional points of interaction, such as aromatic stacking or steric influences.

Proline derivatives are utilized for their ability to form robust hydrogen-bonding networks and for the chirality they impart on the resulting assemblies. mdpi.com The amide linkage in N-acylated prolines, like this compound, plays a crucial role in directing these interactions. The stereochemical rigidity of the proline ring is instrumental in transferring chirality from the molecular level to the macroscopic properties of the supramolecular structure. mdpi.com Researchers have successfully conjugated proline with other molecules, such as porphyrins, to create chiral amphiphilic systems that self-assemble into specific architectures in aqueous environments. mdpi.com The precise control over these assemblies is achieved by fine-tuning parameters like stereochemistry, charge, and the surrounding solvent properties. mdpi.com

Design of Chiral Proline-Substituted Porous Organic Cages (POCs) as Nanoreactors

Porous Organic Cages (POCs) are discrete, cage-like molecules with intrinsic porosity, which have garnered significant interest for applications in gas storage, separation, and catalysis. The incorporation of chiral units, particularly proline derivatives, into the structure of POCs can create enantioselective nanoreactors that mimic the function of enzymes.

The design of such chiral POCs often involves dynamic covalent chemistry, for instance, the reaction of chiral proline-modified diamine ligands with aldehyde-functionalized scaffolds. rsc.orgnih.gov This strategy has been used to construct homochiral POCs where the proline moieties are appended to the cage structure. rsc.orgnih.gov These proline units then serve as active catalytic sites within the confined space of the cage.

Key findings from research in this area include:

The construction of [4 + 8] square prism and [6 + 12] octahedral POCs by reacting a tetraformyl-resorcin nih.govarene scaffold with different chiral proline-modified diamines. rsc.orgnih.gov

The application of these proline-decorated POCs as highly active supramolecular nanoreactors for asymmetric aldol (B89426) reactions, achieving high levels of enantioselectivity (up to 92% ee). rsc.orgnih.gov

The demonstration that the spatial arrangement and distribution of the chiral catalytic sites within the POCs significantly influence their catalytic activity and the degree of enantioselectivity. rsc.org

A hypothetical POC incorporating a derivative of this compound could be envisioned, where the isopropoxybenzoyl group influences the cage's solubility and interactions with substrates.

| Catalyst Type | Reaction | Achieved Enantiomeric Excess (ee) | Reference |

| Proline-Substituted POC | Asymmetric Aldol Reaction | Up to 92% | rsc.orgnih.gov |

| L-proline grafted on Graphene Oxide | Asymmetric Aldol Reaction | Up to 85% | researchgate.net |

| Proline Amphiphiles on Carbon Nanotubes | Enantioselective Aldol Reaction | Up to 98% | researchgate.net |

This table presents illustrative data for various proline-based catalytic systems to demonstrate typical performance.

Self-Assembly Principles and Their Catalytic Implications

The self-assembly of proline derivatives into higher-order structures can have profound implications for their catalytic activity. When proline-containing molecules aggregate, they can create a microenvironment that enhances reaction rates and selectivity. Lipidated peptides with a terminal proline residue, for example, self-assemble in aqueous solutions to form nanostructures like micelles or fibrils. nih.govacs.org

These self-assembled structures act as catalysts, with the catalytic activity being dependent on the morphology of the assembly. nih.govacs.org For instance, the catalytic efficiency of a proline-functionalized lipopeptide was found to be significantly influenced by whether it formed micelles or elongated fibers. nih.govacs.org The higher density of proline residues on the surface of fibrillar structures was correlated with enhanced catalytic activity in aldol reactions. nih.govacs.org

The principles governing this behavior include:

Hydrophobic Interactions : Driving the aggregation of amphiphilic proline derivatives in aqueous media. nih.govacs.org

Hydrogen Bonding : Stabilizing the resulting supramolecular structures. nih.govacs.org

Catalytic Surface Formation : The self-assembly process can create a well-defined surface where the proline catalytic sites are exposed and accessible to reactants, favoring the desired reaction pathway. nih.gov

The this compound molecule contains both a hydrophobic benzoyl group and a proline capable of hydrogen bonding, suggesting it could form similar catalytically active assemblies.

Proline-Based Tectons and Supramolecular Synthons

In the language of crystal engineering and supramolecular chemistry, a "tecton" is a molecular building block, and a "supramolecular synthon" is a robust pattern of intermolecular interactions. semanticscholar.org Proline and its derivatives are highly valued as tectons for the rational design of new materials and bioactive substances. nih.govsemanticscholar.orgnih.gov

A comprehensive analysis of the Cambridge Structural Database reveals thousands of proline-based structures, providing a library of recurring supramolecular motifs. nih.govsemanticscholar.orgnih.gov These studies help in understanding how substituents on the proline ring influence the formation and cooperation of different synthons. semanticscholar.orgnih.gov The amine and carboxylic acid groups of the proline moiety are primary sites for forming predictable hydrogen-bonding patterns. nih.gov

For a molecule like this compound, several supramolecular synthons could be anticipated:

Carboxylic Acid Dimer : A common and robust synthon involving hydrogen bonding between the carboxylic acid groups of two molecules.

Amide-to-Carboxylic Acid Hydrogen Bond : The carbonyl of the isopropoxybenzoyl amide group could act as a hydrogen bond acceptor for the carboxylic acid proton of a neighboring molecule.

C-H···O Interactions : Weak hydrogen bonds involving aromatic or aliphatic C-H groups and oxygen acceptors can also play a significant role in stabilizing the crystal packing. researchgate.net

Green Chemistry Principles in the Synthesis and Application of 1 2 Isopropoxybenzoyl Proline

Principles of Green Chemistry in Relation to Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is inherently aligned with several key principles of green chemistry. The compound 1-(2-Isopropoxybenzoyl)proline, as a proline-derived organocatalyst, exemplifies these principles in several ways.

Furthermore, the use of catalysts derived from renewable feedstocks is another cornerstone of green chemistry. Proline is a naturally occurring amino acid, making it a renewable resource. The synthesis of this compound from this natural starting material contributes to a more sustainable chemical industry.

The principle of atom economy, which seeks to maximize the incorporation of all materials used in a process into the final product, is also central to the application of organocatalysts. Reactions catalyzed by proline and its derivatives are often designed to be highly atom-economical, minimizing the formation of byproducts.

Sustainable Methodologies for Catalyst Synthesis and Use

The sustainable synthesis of this compound is a critical aspect of its green chemistry profile. While specific industrial synthesis routes for this compound are not widely published, general sustainable methodologies for the synthesis of N-acyl proline derivatives can be applied.

Use of Renewable Feedstocks: The primary building block, L-proline, is a bio-based and renewable feedstock. The isopropoxybenzoyl moiety is typically derived from petrochemical sources. However, ongoing research into the production of aromatic compounds from lignin, a component of biomass, could provide a renewable route to this part of the molecule in the future.

Energy Efficiency: Sustainable synthesis methods focus on reducing energy consumption. This can be achieved by utilizing efficient heating methods, such as microwave irradiation, or by designing reaction pathways that proceed at lower temperatures. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also significantly improve energy and resource efficiency.

Solvent Selection: A key aspect of green synthesis is the use of safer and more environmentally benign solvents. Traditional organic solvents are often volatile and toxic. Sustainable approaches to the synthesis of proline derivatives explore the use of water, supercritical fluids, or bio-based solvents, which have a lower environmental impact.

Catalyst Recycling and Reusability Studies

The ability to recycle and reuse a catalyst is crucial for both economic and environmental sustainability. For homogeneous organocatalysts like this compound, which are soluble in the reaction medium, separation from the product can be challenging. A primary strategy to overcome this is the immobilization of the catalyst on a solid support.

Immobilization Techniques:

Covalent Bonding: The catalyst can be chemically bonded to the surface of the support material. This provides a stable linkage that prevents leaching of the catalyst into the reaction mixture.

Adsorption: The catalyst can be adsorbed onto the surface of a porous support material.

Encapsulation: The catalyst can be physically entrapped within the pores of a support material.

These immobilization techniques allow for the easy separation of the catalyst from the reaction mixture by simple filtration. The recovered catalyst can then be washed and reused in subsequent reaction cycles. Studies on supported proline catalysts have shown that they can often be reused multiple times with minimal loss of activity and selectivity.

Environmental Compatibility Metrics

To quantify the environmental performance of chemical processes, several green chemistry metrics have been developed. These metrics provide a way to assess the efficiency and environmental impact of a synthesis or a catalytic reaction.

Atom Economy (AE): Developed by Barry Trost, atom economy measures the efficiency of a reaction in converting reactants to the desired product. It is calculated as:

Reactions with high atom economy are desirable as they generate minimal byproducts. Addition and rearrangement reactions typically have 100% atom economy.

Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste generated per unit of product. It is calculated as:

A lower E-Factor indicates a more environmentally friendly process. The ideal E-Factor is 0.

Process Mass Intensity (PMI): The PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain amount of product. It is calculated as:

The goal is to have a PMI value as close to 1 as possible.

While specific E-Factor and PMI values for the synthesis and application of this compound are not available in the literature, the general trend for organocatalyzed reactions is a significant reduction in these metrics compared to traditional stoichiometric methods. The table below provides a hypothetical comparison based on typical values for similar processes.

| Metric | Traditional Stoichiometric Synthesis | Organocatalytic Synthesis |

|---|---|---|

| Atom Economy | Often low (<50%) | Can be very high (>80%) |

| E-Factor | 5 - 50 | 1 - 5 |

| Process Mass Intensity (PMI) | 26 - 100+ | 6 - 50 |

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 1-(2-Isopropoxybenzoyl)proline to ensure high yield and purity?

To synthesize this compound, researchers should employ a stepwise acylation reaction using proline and 2-isopropoxybenzoyl chloride under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound. Purity assessment should combine HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (1H and 13C) to confirm structural integrity and rule out byproducts. For reproducible results, follow subsampling protocols to ensure homogeneity, as outlined in analytical best practices .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key techniques include:

- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve proline’s cyclic structure and the isopropoxybenzoyl moiety.

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₅H₁₉NO₄, expected [M+H]+ = 294.1443).

- Thermal analysis (DSC/TGA) : Assess melting point and thermal stability for storage considerations.

- Solubility profiling : Test in polar (water, DMSO) and nonpolar solvents (chloroform) to guide formulation for biological assays. Reference compound characterization protocols from validated sources (e.g., CAS 59441-32-6 derivatives) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

Start with enzyme inhibition assays (e.g., proline dehydrogenase or peptidase activity) using spectrophotometric methods. For stress-response studies, use plant or microbial models (e.g., Arabidopsis or E. coli) to measure proline accumulation under osmotic stress, as described in proline metabolism research . Dose-response curves (0.1–100 µM) and controls (e.g., untreated cells, wild-type vs. mutant strains) are essential to validate specificity.

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanism of action of this compound in cellular stress responses?

Adopt a multi-omics approach:

- Transcriptomics : Use qRT-PCR or RNA-seq to quantify stress-related genes (e.g., P5CS, PDH) in treated vs. untreated models .

- Metabolomics : Profile proline and related metabolites via LC-MS to map metabolic flux changes.

- Knockout models : Compare wild-type and proline-deficient mutants to isolate the compound’s effects. Ensure experimental replicates (n ≥ 3) and statistical rigor (ANOVA with post-hoc tests) to address biological variability .

Q. How can contradictory data in pharmacological studies of this compound be resolved?

Contradictions may arise from batch variability, assay conditions, or model specificity. Mitigation strategies include:

- Batch validation : Re-analyze compound purity and stability (e.g., via accelerated stability studies).

- Standardized protocols : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure reproducibility .

- Meta-analysis : Systematically compare results across studies using PRISMA guidelines, focusing on variables like dosage, exposure time, and model systems .

Q. What computational tools are effective for modeling the interaction of this compound with biological targets?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with proline-metabolizing enzymes. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pair computational results with experimental mutagenesis (e.g., alanine scanning of active sites) to confirm critical residues .

Q. How can researchers optimize stress-response models to evaluate this compound’s efficacy?

- Plant models : Induce drought or salinity stress in Arabidopsis and measure proline levels via ninhydrin assay. Include positive controls (e.g., exogenous proline) and negative controls (untreated plants).

- Cell cultures : Use human fibroblast lines under oxidative stress (H₂O₂ exposure) to assess cytoprotective effects via MTT assays. Ensure ethical compliance (e.g., IRB approval for human cell lines) .

Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound?

Combine:

- LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed byproducts) with MRM (multiple reaction monitoring).

- ICP-MS : Screen for heavy metal contaminants if synthetic routes involve metal catalysts.

- Chiral HPLC : Verify enantiomeric purity, critical for stereospecific biological activity. Document all methods in alignment with ICH Q3A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.